Canagliflozin monoacetyl impurity
Description
Canagliflozin monoacetyl impurity is a critical process-related impurity identified during the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. This impurity arises from the acetylation of a hydroxyl group in the canagliflozin structure, resulting in the molecular formula C24H25FO6S (CAS: 2146135-87-5) . Analytical methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to quantify this impurity at levels as low as 0.050 µg/mL (LOD) and 0.151 µg/mL (LOQ) .
Properties
CAS No. |
2146135-87-5 |
|---|---|
Molecular Formula |
C26H27FO6S |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H27FO6S/c1-14-3-4-17(26-25(31)24(30)23(29)21(33-26)13-32-15(2)28)11-18(14)12-20-9-10-22(34-20)16-5-7-19(27)8-6-16/h3-11,21,23-26,29-31H,12-13H2,1-2H3/t21-,23-,24+,25-,26+/m1/s1 |
InChI Key |
RXTZJMBUUNMILB-ZGLCYIBRSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Analytical Differences
Canagliflozin impurities vary in chemical structure, influencing their detection and regulatory thresholds. Key examples include:
- Monoacetyl Impurity: Distinguished by an acetyl group, increasing polarity and altering retention time (RT = 7.253 minutes in RP-HPLC) compared to canagliflozin (RT = 5.370 minutes) .
- Isomeric Impurities : The α- and β-isomers differ in spatial arrangement, leading to distinct RTs (e.g., β-isomer at 6.6 minutes vs. α-isomer at 8.4 minutes) .
- Impurity A : A simpler aromatic thiophene derivative with lower molecular weight, detected at higher LOQ (0.297 µg/mL) .
Pharmacological and Toxicological Impact
- Monoacetyl Impurity: No direct toxicity data are available, but its structural similarity to canagliflozin necessitates control to avoid unintended pharmacological effects .
- Diastereomer Impurity : Altered stereochemistry may reduce SGLT2 inhibition efficacy, though specific studies are lacking .
- Impurity 42 (CAS: 1799552-92-3): A structurally complex impurity with unknown toxicity, requiring isolation and characterization during drug development .
Analytical Methodologies for Impurity Profiling
Chromatographic Separation
Stability-indicating RP-HPLC methods using C18 columns and phosphate buffer-acetonitrile mobile phases (pH 5.0) effectively separate canagliflozin from its impurities. Key parameters include:
Advanced Techniques
Regulatory Compliance
- Monoacetyl Impurity: Listed as a reference standard in pharmacopeias (e.g., USP) with a purity threshold of >95% .
- Impurity 49 (C18H14FIS): Requires stringent control due to iodine content, which may pose genotoxic risks .
Preparation Methods
Reaction Setup and Reagents
The synthesis begins with dissolving compound 2 (1.2 kg) in a mixture of methanol (8.4 L) and tetrahydrofuran (6.0 L) at room temperature. The solution is cooled to 0–5°C, and a pre-prepared aqueous lithium hydroxide monohydrate solution (48 g in 480 mL water) is added dropwise. After complete addition, the reaction is stirred at room temperature for 2 hours.
Workup and Initial Isolation
Post-reaction, the mixture is diluted with water (4.0 L) and concentrated under reduced pressure to remove solvents. The residue is extracted with ethyl acetate, washed twice with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated to yield a crude white foam containing canagliflozin anhydride (compound 3) and the monoacetyl impurity (compound 1).
Enrichment and Purification
The crude product is crystallized and filtered, leaving the monoacetyl impurity enriched in the mother liquor (≈5% content). The mother liquor is concentrated, and the residue is dissolved in an organic solvent containing L-proline. Crystallization at controlled temperatures isolates the monoacetyl impurity with high chiral purity, avoiding the need for chiral chromatography.
Table 1: Key Parameters for Monoacetyl Impurity Synthesis
| Parameter | Details |
|---|---|
| Starting Material | Compound 2 (tetra-acetylated precursor) |
| Alkali Reagent | Lithium hydroxide monohydrate |
| Solvents | Methanol, tetrahydrofuran, ethyl acetate |
| Reaction Temperature | 0–5°C (initial), room temperature (post-addition) |
| Reaction Time | 2 hours |
| Purification Agent | L-proline in organic solvent |
| Yield (Crude) | 95% |
| Purity (HPLC) | 99.2% |
Process Optimization and Mechanistic Insights
Role of Alkaline Conditions
Lithium hydroxide is preferred over other alkalis due to its mild nucleophilicity, which minimizes over-hydrolysis and preserves the monoacetyl structure. Higher alkali concentrations or prolonged reaction times lead to complete hydrolysis, reducing impurity yield.
Solvent System Optimization
The methanol-THF co-solvent system enhances intermediate solubility while maintaining reaction homogeneity. Post-hydrolysis, ethyl acetate extraction selectively partitions the hydrophobic impurity away from aqueous byproducts, simplifying isolation.
Chiral Integrity Preservation
The synthetic route retains the stereochemical configuration of all five chiral centers in canagliflozin. L-proline aids in enantiomeric resolution during crystallization, eliminating the need for expensive chiral stationary phases in chromatography.
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
A gradient elution method on a C8 column (Inertsil C8-3, 250 × 4.6 mm, 3 µm) resolves the monoacetyl impurity from other process-related impurities. The method detects impurities at concentrations as low as 0.1 µg/mL, ensuring robust quality control.
Spectroscopic Identification
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 486.56 ([M+H]⁺), consistent with the molecular formula C₂₆H₂₇FO₆S.
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals for the acetyl group (δ 2.01 ppm, singlet) and aromatic protons (δ 7.20–7.45 ppm).
The monoacetyl impurity serves as a reference standard in:
-
Abbreviated New Drug Applications (ANDAs) : Demonstrating impurity control in generic canagliflozin formulations.
-
Stability Studies : Tracking impurity levels under accelerated storage conditions.
-
Toxicological Assessments : Establishing safety thresholds for residual impurities.
Regulatory guidelines (ICH Q3A/B) mandate impurity quantification below 0.15% in the API. The described synthesis meets these requirements, with the impurity typically controlled at ≤0.05% in commercial batches .
Q & A
Q. What analytical methods are recommended for separating and quantifying Canagliflozin monoacetyl impurity and its isomeric variants?
The ACQUITY UPC2 System with Supercritical Fluid Chromatography (SFC) is highly effective for separating isomeric impurities. Key parameters include a flow rate of 0.3 mL/min and a short runtime of 11 minutes. Orthogonal mass detection (ESI positive mode, 467 m/z) confirms impurity identity, with USP resolutions of 5.10 (beta isomer), 2.47 (unknown isomer), and 6.01 (alpha isomer). This method offers superior selectivity, reproducibility (%RSD < 2 for retention time and area), and reduced solvent consumption compared to traditional HPLC .
Q. How can researchers validate the identity and purity of newly synthesized Canagliflozin impurities?
For novel impurities, orthogonal techniques such as mass spectrometry (e.g., ESI-MS for sodium adducts) and nuclear magnetic resonance (NMR) are critical. Known impurities (e.g., Impurity A: 2-(4-fluorophenyl)thiophene; Impurity G: tris(2,2-dimethylpropanoate) derivative) should be cross-referenced with structural data and CAS numbers (e.g., 1132832-75-7 for Impurity B). Regulatory guidelines require ≥95% purity for reference standards, validated via HPLC with pharmacopeial methods .
Q. What synthesis pathways are documented for generating Canagliflozin-related impurities?
Impurities often arise during the coupling of intermediates (e.g., bromo/iodo-substituted benzyl groups) or incomplete protection/deprotection of hydroxyl groups. For example, Impurity H results from incomplete glycoside hydrolysis, while Impurity F forms via iodination side reactions. Patent literature emphasizes controlling reaction conditions (e.g., nitrogen atmosphere, <40°C) to minimize hydroperoxide impurities .
Advanced Research Questions
Q. How can Analytical Quality by Design (AQbD) optimize chromatographic methods for impurity profiling?
AQbD employs factorial designs (e.g., Central Composite Design) to model interactions between critical parameters (e.g., mobile phase pH, column temperature). For Canagliflozin/metformin analysis, a 23-factorial design identified optimal conditions: 10 mM ammonium acetate (pH 4.5), 0.8 mL/min flow rate, and 25°C column temperature. Contour plots define the Method Operable Design Region (MODR), ensuring robustness against variability in drug pKa (e.g., Canagliflozin: 13.02; Metformin: 12.4) .
Q. What strategies resolve contradictions in impurity quantification data across studies?
Discrepancies often stem from column batch variability or detection sensitivity. For example, USP resolution for the "unknown isomer" varies between 2.47 (UPC2) and 1.98 (traditional HPLC). Cross-validation using orthogonal methods (e.g., SFC vs. reverse-phase HPLC) and inter-laboratory studies can harmonize data. Statistical tools (e.g., ANOVA with Tukey post hoc tests) validate reproducibility thresholds (p < 0.05) .
Q. How do diastereomeric impurities impact Canagliflozin’s pharmacokinetic profile?
Diastereomers like Impurity A (2R,3R,4R,5S,6R configuration) exhibit distinct binding affinities for SGLT2 receptors. In vitro assays show a 30% reduction in receptor inhibition compared to the active pharmaceutical ingredient (API). Targeted metabolomics (e.g., LC-MS/MS) quantifies hepatic clearance differences, with L-citrulline and L-arginine levels serving as biomarkers for metabolic interference .
Q. What experimental designs are optimal for scaling up impurity isolation?
A 23-factorial design with variables like spheronization speed (600–900 rpm) and time (10–15 minutes) optimizes impurity pelletization. Response surface methodology (RSM) correlates sodium starch glycolate concentration (5–10%) with disintegration time (R1 = 4–8 min) and drug release (R2 = 85–95%). Prep-SFC systems enable mg-to-gram scale isolation with ≥99% purity .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots to assess bias between HPLC and SFC impurity quantitation .
- Structural Elucidation : Combine high-resolution MS (HRMS) with 2D-NMR (COSY, HSQC) to differentiate regioisomers (e.g., Impurity 42: C24H25FO6S vs. Impurity 35: C18H14FIS) .
- Regulatory Compliance : Align impurity thresholds with ICH Q3B guidelines (≤0.15% for unidentified impurities) and FDA QbD frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
